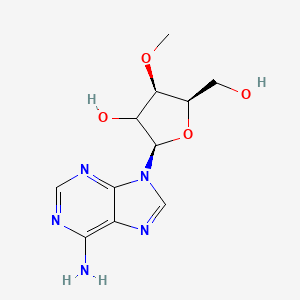
2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;platinum(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;platinum(2+) is a complex organometallic compound It belongs to the class of porphyrins, which are macrocyclic compounds known for their role in biological systems such as hemoglobin and chlorophyll This specific compound features a platinum ion coordinated within the porphyrin ring, making it a platinum porphyrin complex
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;platinum(2+) typically involves the metalation of the corresponding porphyrin ligand with a platinum salt. One common method is to react 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with a platinum(II) salt, such as platinum(II) chloride, in the presence of a base . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;platinum(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the platinum center exchanges ligands with other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using coordinating solvents or additional ligands like phosphines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) porphyrin complexes, while reduction could produce platinum(0) species. Substitution reactions can result in various platinum-ligand complexes.
Aplicaciones Científicas De Investigación
2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;platinum(2+) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;platinum(2+) exerts its effects involves the interaction of the platinum center with biological molecules. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing reactive oxygen species that can damage cancer cells . The platinum center can also bind to DNA, disrupting its function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II)
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II)
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine iron(III) chloride
Uniqueness
What sets 2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;platinum(2+) apart is its platinum center, which imparts unique chemical properties such as high stability and reactivity. This makes it particularly effective in applications like photodynamic therapy and catalysis, where other metal porphyrins may not perform as well .
Propiedades
Fórmula molecular |
C36H54N4Pt |
|---|---|
Peso molecular |
737.9 g/mol |
Nombre IUPAC |
2,3,7,8,12,13,17,18-octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;platinum(2+) |
InChI |
InChI=1S/C36H54N4.Pt/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h29-30,35-37,40H,9-20H2,1-8H3;/q-2;+2 |
Clave InChI |
IVXCVWMZWMKFFV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2CC3=C(C(=C([N-]3)CC4C(=C(C(N4)CC5=C(C(=C([N-]5)CC1N2)CC)CC)CC)CC)CC)CC)CC.[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3R,4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13407720.png)





![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-Methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13407793.png)

